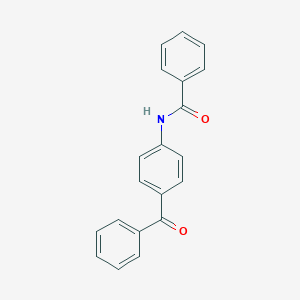

N-(4-benzoylphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El azuleno sódico, también conocido como Anazolene sodium, es un compuesto orgánico sintético con la fórmula molecular C26H16N3Na3O10S3 y un peso molecular de 695.571 g/mol . Se utiliza comúnmente como colorante y es conocido por su vibrante color azul. El compuesto también se conoce con varios nombres, incluido Acid Blue 92 y Coomassie Blue .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El azuleno sódico se sintetiza mediante una serie de reacciones de diazotación y acoplamiento. El proceso típicamente involucra los siguientes pasos:

Diazotación: Una amina aromática se trata con ácido nitroso para formar una sal de diazonio.

Reacción de acoplamiento: La sal de diazonio luego se acopla con un derivado de naftaleno para formar el compuesto azo.

Métodos de producción industrial: En entornos industriales, la síntesis de azuleno sódico se lleva a cabo en reactores a gran escala bajo condiciones controladas. La mezcla de reacción se mantiene a una temperatura y pH específicos para garantizar un rendimiento y pureza óptimos. El producto final luego se purifica mediante procesos de cristalización y filtración .

Análisis De Reacciones Químicas

Tipos de reacciones: El azuleno sódico sufre diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar diferentes derivados sulfonados.

Reducción: Las reacciones de reducción pueden llevar a la formación de derivados de amina.

Sustitución: Los anillos aromáticos en el azuleno sódico pueden sufrir reacciones de sustitución electrofílica.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el gas hidrógeno.

Sustitución: Las reacciones de sustitución electrofílica a menudo involucran reactivos como ácido sulfúrico y ácido nítrico.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados sulfonados y aminados de azuleno sódico .

Aplicaciones Científicas De Investigación

El azuleno sódico tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como colorante en cromatografía y espectroscopia para la separación e identificación de compuestos.

Biología: Se emplea en técnicas de tinción para visualizar proteínas y ácidos nucleicos en electroforesis en gel.

Medicina: Investigado por su posible uso en imágenes de diagnóstico y como agente terapéutico.

Industria: Utilizado en la industria textil para teñir telas y en la producción de tintas de colores

Mecanismo De Acción

El mecanismo de acción del azuleno sódico involucra su interacción con objetivos moleculares específicos. En sistemas biológicos, el compuesto se une a proteínas y ácidos nucleicos, lo que permite su visualización en condiciones específicas. La unión se produce a través de interacciones electrostáticas y enlaces de hidrógeno, que estabilizan el complejo colorante-proteína o colorante-ácido nucleico .

Compuestos similares:

Coomassie Blue: Otro colorante utilizado para la tinción de proteínas con propiedades similares.

Acid Blue 92: Un compuesto estrechamente relacionado con aplicaciones comparables en teñido y tinción.

Singularidad: El azuleno sódico es único debido a su alta afinidad por proteínas y ácidos nucleicos, lo que lo convierte en una excelente opción para aplicaciones en electroforesis en gel y otras técnicas de tinción. Su vibrante color azul y estabilidad en diversas condiciones mejoran aún más su utilidad en la investigación científica .

Comparación Con Compuestos Similares

Coomassie Blue: Another dye used for protein staining with similar properties.

Acid Blue 92: A closely related compound with comparable applications in dyeing and staining.

Uniqueness: Anazoleno sodico is unique due to its high affinity for proteins and nucleic acids, making it an excellent choice for applications in gel electrophoresis and other staining techniques. Its vibrant blue color and stability under various conditions further enhance its utility in scientific research .

Propiedades

Número CAS |

19617-84-6 |

|---|---|

Fórmula molecular |

C20H15NO2 |

Peso molecular |

301.3 g/mol |

Nombre IUPAC |

N-(4-benzoylphenyl)benzamide |

InChI |

InChI=1S/C20H15NO2/c22-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)21-20(23)17-9-5-2-6-10-17/h1-14H,(H,21,23) |

Clave InChI |

WRYFTNYOWKAAGV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |

SMILES canónico |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |

Key on ui other cas no. |

19617-84-6 |

Solubilidad |

0.6 [ug/mL] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.